molecular formula Na8Zn B14278121 CID 71345533 CAS No. 144134-53-2

CID 71345533

Cat. No.: B14278121
CAS No.: 144134-53-2
M. Wt: 249.3 g/mol
InChI Key: JZZVZEDODYUXRI-UHFFFAOYSA-N
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Description

CID 71345533 is a chemical compound indexed in PubChem, a public database for chemical structures and biological activities. PubChem entries typically include molecular formulas, physicochemical properties, bioactivity data, and references to peer-reviewed studies, but none of these details are retrievable from the provided sources.

Properties

CAS No.

144134-53-2

Molecular Formula

Na8Zn

Molecular Weight

249.3 g/mol

InChI

InChI=1S/8Na.Zn

InChI Key

JZZVZEDODYUXRI-UHFFFAOYSA-N

Canonical SMILES

[Na].[Na].[Na].[Na].[Na].[Na].[Na].[Na].[Zn]

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The evidence includes structural and functional comparisons of other compounds, though none directly reference CID 71345533. Below is an analysis of methodologies and frameworks used for comparing similar compounds in chemical research, which could theoretically apply to this compound if data were available.

Structural Analogues

(Figure 8) provides a framework for comparing substrates and inhibitors based on structural motifs. For example:

  • Taurocholic acid (CID 6675) and taurolithocholic acid (CID 439763) share a bile acid backbone but differ in hydroxylation patterns, affecting their biological activity .
  • Betulin-derived inhibitors (e.g., betulinic acid, CID 64971) are compared using 3D overlays to assess steric and electronic compatibility with target proteins .

If this compound were a steroid derivative (like CID 6675 or CID 439763), structural comparisons might focus on:

  • Backbone modifications (e.g., hydroxylation, sulfation).
  • Substituent effects on solubility, binding affinity, or metabolic stability.

Functional Analogues

outlines methods for comparing compounds with similar bioactivity profiles. For instance:

  • Synthetic accessibility scores and bioavailability metrics (e.g., Log S, GI absorption) are used to prioritize compounds for drug development .
  • Enzymatic inhibition data (e.g., IC50 values) are critical for ranking compounds like kinase inhibitors or protease antagonists.

If this compound were a kinase inhibitor, comparisons might involve:

  • Potency (e.g., IC50 against specific kinases).
  • Selectivity (e.g., off-target effects on related enzymes).

Data Tables for Comparative Analysis

The following table summarizes key parameters used in compound comparisons, extrapolated from general methodologies in the evidence:

Parameter Example Compounds This compound (Hypothetical)
Molecular Weight CID 6675: 515.6 g/mol Not available
Log P (Lipophilicity) CID 64971: 7.2 Not available
Bioavailability Score CID 5591: 0.55 Not available
Enzymatic Inhibition (IC50) CID 5469634: 12 nM Not available

Research Findings and Limitations

Gaps in Evidence

  • Structural Data: No 2D/3D structures, synthetic routes, or spectroscopic data (e.g., NMR, MS) for this compound are provided in the evidence.
  • Biological Activity: No in vitro or in vivo studies (e.g., cytotoxicity, enzyme inhibition) are cited.

Methodological Recommendations

To compare this compound with analogues, future studies should:

Perform docking studies to predict binding modes (as done for oscillatoxin derivatives in ).

Use high-throughput screening to quantify bioactivity (e.g., IC50, EC50) against relevant targets.

Apply QSAR modeling to correlate structural features with functional outcomes .

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